molecular formula C18H16N2O6S B6422938 methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate CAS No. 919624-23-0

methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate

Cat. No. B6422938
CAS RN: 919624-23-0
M. Wt: 388.4 g/mol
InChI Key: CIDIAXKSWNTDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, the SMILES string is N#CC1=C(C=CC=C1)CN(C2=O)C(CC2)=O and the InChI key is LUVQESCNOYMEQL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by its form, molecular weight, and other characteristics. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, it is a solid with a molecular weight of 214.22 .

Scientific Research Applications

Anticonvulsant Properties

Compounds with a similar structure to “methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate” have been studied for their potential as anticonvulsants . These compounds have shown potent anticonvulsant properties in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound in this group .

Pain Management

In addition to their anticonvulsant properties, these compounds have also shown activity in pain models . For example, one compound was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests that these compounds could potentially be used for pain management.

Inhibition of Calcium Currents

The mechanism of action of these compounds appears to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of neurological disorders where calcium channel activity is implicated.

Monoclonal Antibody Production

A compound with a similar structure was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation Levels

The same compound that improved monoclonal antibody production also suppressed the galactosylation on a monoclonal antibody . This is a critical quality attribute of therapeutic monoclonal antibodies, suggesting that the compound could be used to control the level of galactosylation for the N-linked glycans .

Drug Metabolism and Toxicity

These compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . This suggests that they could have a favorable safety profile for use as therapeutic agents.

Safety and Hazards

The safety and hazards of a compound can be represented by its hazard statements and hazard classifications. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, it has a hazard statement of H302 and a hazard classification of Acute Tox. 4 Oral .

Future Directions

The future directions for this compound could involve further structural optimization of similar compounds to improve production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the properties and potential applications of “methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate”.

properties

IUPAC Name

methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-27(24,25)13-8-6-12(7-9-13)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDIAXKSWNTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.